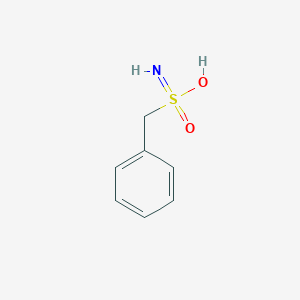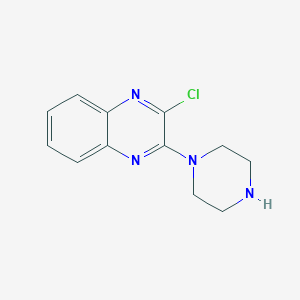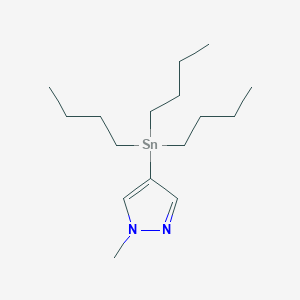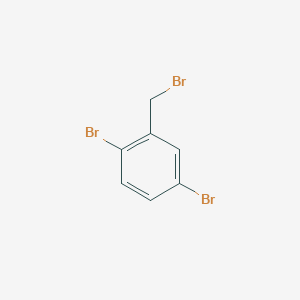
苯甲磺酰胺
概述
描述
苯甲磺酰胺是一种有机化合物,化学式为C7H9NO2S。它也称为N-苯甲磺酰胺。该化合物以苯基连接到甲磺酰胺部分为特征。 它呈现为白色至浅米色结晶粉末,以其在各个领域的应用而闻名,包括有机合成和制药 .
科学研究应用
苯甲磺酰胺在科学研究中具有广泛的应用:
化学: 它被用作有机合成中的构建块,用于制备各种磺酰胺衍生物。
生物学: 它用于研究酶抑制和蛋白质相互作用。
医药: 它用作抗炎和抗癌药物等药物化合物的合成中间体。
作用机制
苯甲磺酰胺的作用机制涉及它与特定的分子靶标(如酶和受体)的相互作用。它通过与酶的活性位点结合而起抑制作用,从而阻止底物进入该位点。这种抑制会导致各种生物学效应,包括抗炎和抗癌活性。 其作用机制中涉及的途径包括抑制酶活性并调节信号转导途径 .
生化分析
Biochemical Properties
The compound is known to be highly electrophilic
Cellular Effects
Some studies suggest that similar compounds may have effects on cellular processes
Molecular Mechanism
It is known to be a highly electrophilic compound , suggesting it may interact with other molecules in the cell, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.
准备方法
合成路线和反应条件: 苯甲磺酰胺可以通过甲磺酰胺与苯胺在碱性条件下反应合成。反应通常涉及使用氢氧化钠或碳酸钾等碱来促进亲核取代反应。 该反应在乙醇或丙酮等有机溶剂中进行,产物通过重结晶进行纯化 .
工业生产方法: 在工业环境中,苯甲磺酰胺采用类似的合成路线,但规模更大。该工艺涉及对反应条件的仔细控制,以确保高产率和纯度。 连续流动反应器和自动化系统的使用有助于扩大生产规模,同时保持一致性和效率 .
化学反应分析
反应类型: 苯甲磺酰胺经历各种化学反应,包括:
亲核取代: 它与胺和醇等亲核试剂反应形成相应的磺酰胺衍生物。
氧化: 它可以在强氧化条件下氧化成磺酸。
还原: 它可以在还原条件下还原成相应的胺.
常用试剂和条件:
亲核取代: 在有机溶剂中使用氢氧化钠或碳酸钾等试剂。
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化锂铝或在催化剂存在下的氢气.
主要产物:
亲核取代: 形成磺酰胺衍生物。
氧化: 形成磺酸。
还原: 形成胺.
相似化合物的比较
苯甲磺酰胺可以与其他类似的化合物进行比较,例如:
甲磺酰胺: 缺少苯基,使其疏水性较低,在某些应用中效果较差。
N-苯基三氟甲磺酰胺: 包含三氟甲基,这增强了其吸电子性能并增加了其反应活性。
N-苯基甲磺酰氯: 包含磺酰氯基,使其对亲核试剂的反应性更强 .
属性
IUPAC Name |
phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYDMHGKWRPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063525 | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4563-33-1 | |
| Record name | Phenylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylmethanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-α-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)





![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
![Methyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B180707.png)

